8-methoxy-2-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-5-2-4-13-12-14(20(27)29-16(13)15)19(26)24-9-11-25-10-8-23-18(25)17-21-6-3-7-22-17/h2-8,10,12H,9,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONWHTVCTPVKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a chromene backbone with methoxy and carboxamide functional groups, along with a pyrimidine and imidazole moiety. This structural diversity suggests multiple mechanisms of action, potentially enhancing its therapeutic profile.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of chromene have shown promising activity against various fungi and bacteria. The presence of the methoxy group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration .
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Fusarium oxysporum | 12.5 | |
| Klebsiella pneumoniae | 32 | |
| Pseudomonas aeruginosa | 25 |
Analgesic and Anti-inflammatory Effects
The compound has been investigated for its analgesic properties. Research indicates that similar chromene derivatives can produce sustained local anesthesia and analgesia through nerve blockade mechanisms. This suggests that this compound may also exhibit similar effects, making it a candidate for pain management therapies .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of kinases involved in cancer progression, such as MPS1 and Aurora kinases . This inhibition can lead to reduced cell proliferation in cancerous tissues.
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, helping to mitigate oxidative stress within cells .
Study on Antifungal Activity
A study conducted on a series of chromene derivatives demonstrated that those containing methoxy groups exhibited enhanced antifungal activity against Fusarium oxysporum. The study highlighted that the presence of specific substituents significantly influenced the MIC values, indicating structure-activity relationships critical for drug design .
Analgesic Efficacy in Animal Models
In another study focusing on pain relief, animal models treated with compounds structurally related to this compound showed a marked decrease in pain response compared to controls. The results suggest potential applications in developing new analgesics based on this compound's framework .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures to 8-methoxy-2-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For example, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that imidazole derivatives can effectively target specific cancer pathways, suggesting that the incorporation of these moieties into the chromene framework may enhance anticancer efficacy .
Antimicrobial Properties
The compound's structural motifs are also associated with antimicrobial activity. Compounds containing chromene and pyrimidine derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal effects. For instance, a related study highlighted that certain chromene-based compounds possess significant inhibitory effects against pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents .
Pharmacological Insights
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The presence of the imidazole ring is known to facilitate interactions with various enzymes, which could lead to the development of inhibitors for diseases such as diabetes and hypertension. Research has shown that similar compounds can inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits. The ability to cross the blood-brain barrier and modulate neuroinflammatory pathways positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's. A related compound was shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic effects .
Table 1: Summary of Case Studies on Related Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-methoxy-2-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology :
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Step 1 : Construct the chromene core via acid-catalyzed cyclization of substituted salicylaldehyde derivatives (e.g., 8-methoxy-2H-chromen-2-one precursors) .
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Step 2 : Introduce the pyrimidine-imidazole side chain via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like EDC/HOBt) .
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Critical Parameters :
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Temperature : Maintain 0–5°C during imidazole coupling to prevent side reactions .
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Solvent : Use anhydrous DMF or dichloromethane to enhance reaction efficiency .
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Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
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Yield Optimization : Adjust stoichiometry of the pyrimidinyl-imidazole ethylamine intermediate (1.2–1.5 equivalents) to minimize unreacted chromene carboxamide .
- Example Table : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Source |
|---|---|---|---|---|
| Chromene Formation | H₂SO₄ (cat.), 80°C, 12h | 65–70% | 90% | |
| Side-Chain Coupling | EDC/HOBt, DMF, 0°C, 6h | 55–60% | 92% |
Q. What spectroscopic and computational methods are recommended for structural elucidation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
- Use -NMR (500 MHz, DMSO-d₆) to confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and imidazole NH at δ 10.2–10.5 ppm .
- -NMR to verify carbonyl (C=O) signals at δ 165–170 ppm and chromene carbons .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 463.15) .
- X-ray Crystallography : For absolute configuration determination; requires single crystals grown via slow evaporation in ethyl acetate/hexane .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and optimize synthetic pathways .
Q. What preliminary biological screening assays are appropriate for assessing its therapeutic potential?
- Methodology :
- In Vitro Assays :
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- In Vivo Models :
- Use xenograft mice models for tumor growth inhibition studies (dose: 10–50 mg/kg, oral administration) .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA and prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodology :
-
Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
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Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and oxygen levels (normoxia vs. hypoxia) .
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Orthogonal Techniques : Confirm kinase inhibition via both biochemical (e.g., radiometric assays) and cellular (e.g., Western blot for phospho-targets) methods .
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Data Normalization : Use isogenic cell lines to eliminate genetic variability .
- Example Table : Contradiction Analysis Framework
| Discrepancy Source | Resolution Strategy | Reference |
|---|---|---|
| Cell Line Variability | Use CRISPR-edited isogenic lines | |
| Assay Sensitivity | Compare IC₅₀ values across multiple platforms |
Q. What strategies optimize regioselectivity in modifying the chromene core and imidazole-pyrimidine side chain?
- Methodology :
-
Chromene Modifications :
-
Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to direct electrophilic substitution .
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Use ortho-directing metal catalysts (e.g., Pd(OAc)₂) for C–H functionalization .
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Side-Chain Engineering :
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Protect the imidazole NH with Boc groups during pyrimidine coupling to prevent undesired side reactions .
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Employ DFT calculations to predict steric/electronic effects of substituents on binding affinity .
- Example Reaction Scheme :
Chromene-3-carboxamide → Boc-protected imidazole → Pyrimidine coupling → Deprotection
Key reagents: Boc₂O, TFA, DIPEA .
Q. What advanced biophysical techniques characterize target binding interactions?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized kinase domains .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (e.g., with tubulin or DNA topoisomerase) .
- Molecular Dynamics (MD) Simulations : Predict binding stability over 100-ns trajectories (AMBER or GROMACS software) .
Data Contradiction Analysis Example
- Case Study : Conflicting IC₅₀ values (HeLa cells: 2.5 μM vs. 8.7 μM) .
- Root Cause : Differences in cell passage number or culture media additives.
- Resolution : Standardize cell sources and repeat assays with ATP-level normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
